molecular formula C16H20N2O2 B2911663 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-4-prop-2-ynylpiperazine CAS No. 1258684-69-3

1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-4-prop-2-ynylpiperazine

Cat. No. B2911663
CAS RN: 1258684-69-3
M. Wt: 272.348
InChI Key: CJVQMVMCMPBXAQ-UHFFFAOYSA-N
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Description

The compound “1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-4-prop-2-ynylpiperazine” seems to be a complex organic molecule. It appears to contain a benzodioxin group and a piperazine group, which are common in many pharmaceuticals and other biologically active compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various experimental techniques. For the related compound, Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-, the molecular weight is 178.1846 .

Scientific Research Applications

Antibacterial Agents

The compound has been used in the synthesis of N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide Derivatives which have shown to be potent antibacterial agents . These derivatives were synthesized by reacting 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under dynamic pH control .

Enzyme Inhibitors

The same derivatives mentioned above also exhibited moderate inhibitory activity against the lipoxygenase enzyme . This enzyme plays a key role in the metabolism of fatty acids and its inhibition can have significant therapeutic implications.

Alzheimer’s Disease Treatment

The compound has been used in the synthesis of new sulfonamides and their N-substituted derivatives as possible therapeutic agents for Alzheimer’s disease . The synthesis involved the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .

Cholinesterase Inhibitors

The synthesized molecules from the compound were studied for their inhibitory activity against cholinesterase enzyme . Cholinesterase inhibitors are known to be good agents for treating Alzheimer’s disease.

Antifungal Agents

Sulfonamides, which can be synthesized from this compound, are known to have antifungal properties . They can be used to treat a variety of fungal infections.

Anti-inflammatory Agents

Sulfonamides are also known to have anti-inflammatory properties . They can be used to reduce inflammation in various conditions.

Antihypertensive Agents

Sulfonamides can also act as antihypertensive agents . They can be used to manage high blood pressure.

Non-peptide Vasopressin Receptor Antagonists

Sulfonamides can act as non-peptide vasopressin receptor antagonists . They can be used in the treatment of various conditions like hyponatremia.

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system with which it interacts. A related compound, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[methyl(methylsulfonyl)amino]benzamide, is known to exert its effects by activating a specific pathway, which is a ligand-activated transcription factor that regulates the expression of various genes involved in cellular processes such as inflammation, apoptosis, and cell proliferation.

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-prop-2-ynylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-2-5-17-6-8-18(9-7-17)13-14-3-4-15-16(12-14)20-11-10-19-15/h1,3-4,12H,5-11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVQMVMCMPBXAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)CC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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